molecular formula C6H12Cl2P2S4 B14349773 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane CAS No. 96804-83-0

1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane

Cat. No.: B14349773
CAS No.: 96804-83-0
M. Wt: 345.3 g/mol
InChI Key: HUHFVZUXZCELGA-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes multiple chlorine and methylsulfanyl groups attached to a diphosphetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane typically involves the reaction of phosphorus trichloride with methyl mercaptan in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely include steps for purification and isolation of the compound to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.

    Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2,2,4,4-tetrakis(ethylsulfanyl)-1,3-diphosphetane
  • 1,3-Dichloro-2,2,4,4-tetrakis(propylsulfanyl)-1,3-diphosphetane

Uniqueness

1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is unique due to its specific arrangement of chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

96804-83-0

Molecular Formula

C6H12Cl2P2S4

Molecular Weight

345.3 g/mol

IUPAC Name

1,3-dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane

InChI

InChI=1S/C6H12Cl2P2S4/c1-11-5(12-2)9(7)6(13-3,14-4)10(5)8/h1-4H3

InChI Key

HUHFVZUXZCELGA-UHFFFAOYSA-N

Canonical SMILES

CSC1(P(C(P1Cl)(SC)SC)Cl)SC

Origin of Product

United States

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